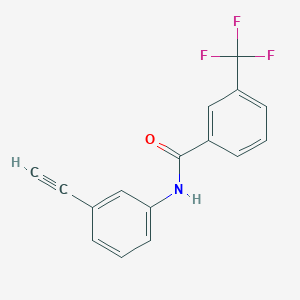

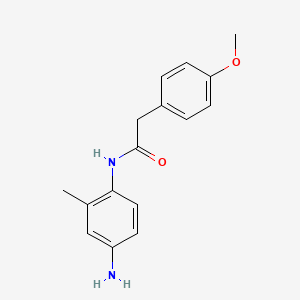

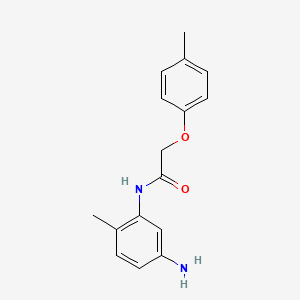

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide

概要

説明

“N-(3-Ethynylphenyl)acetamide” is a compound with the CAS Number: 70933-58-3 and a molecular weight of 159.19 . It is a solid substance .

Synthesis Analysis

The synthesis of a similar compound, “N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine dihydrochloride”, has been described in a patent . The process involves selective demethylation of a precursor compound .Molecular Structure Analysis

The InChI code for “N-(3-Ethynylphenyl)acetamide” is 1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“N-(3-Ethynylphenyl)acetamide” is a solid substance . It is stored in a dry environment at 2-8°C . Its molecular weight is 159.19 .科学的研究の応用

Crystal Structure-Mechanical Property Correlations

N-(3-ethynylphenyl)-3-trifluoromethylbenzamide has been studied for its crystal structure-mechanical property correlations. Different crystallization conditions lead to polymorphic forms, each with unique mechanical properties. The nanoindentation technique has been used to explore these properties, showing variations in hardness and elastic modulus among the forms (Bhandary et al., 2018).

Cyclization Mechanisms in Organic Chemistry

Research into the cyclization of ethynylphenyl triazenes, closely related to N-(3-ethynylphenyl)-3-trifluoromethylbenzamide, has revealed insights into carbene mechanistic pathways and pericyclic reactions. Such studies are pivotal in understanding the formation of complex organic compounds (Kimball et al., 2002).

Single-Crystal-to-Single-Crystal Phase Transitions

A study focusing on N-(3-ethynylphenyl)-4-fluorobenzamide, a variant of N-(3-ethynylphenyl)-3-trifluoromethylbenzamide, has shown rapid single-crystal-to-single-crystal phase transitions. This behavior is mediated by π···π stacking interactions, crucial for understanding molecular interactions in solid states (Bhandary & Chopra, 2018).

Organometallic Chemistry and Catalysis

In organometallic chemistry, N-(3-ethynylphenyl)-3-trifluoromethylbenzamide and its derivatives have potential applications. For example, studies on similar compounds have focused on their use in catalytic reactions, indicating a role in synthesis and transformation of organic molecules (Brussee et al., 2000).

Functional Macromolecules and Polymerization

Research has been conducted on the polymerization of compounds similar to N-(3-ethynylphenyl)-3-trifluoromethylbenzamide. These studies show how such compounds can be used to synthesize polymers with unique properties, including thermal stability and luminescent behavior (Chan et al., 2013).

作用機序

Target of Action

The primary target of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in key cellular processes such as cell growth and division. Overexpression or mutation of EGFR is often associated with various forms of cancer .

Mode of Action

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, thereby inhibiting its autophosphorylation . This prevents the activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR, N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation . The inhibition of these pathways leads to reduced tumor cell growth and increased apoptosis .

Pharmacokinetics

The pharmacokinetic properties of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide are similar to those of erlotinib, a related compound . Erlotinib is primarily metabolized by CYP3A4 and to a lesser extent by CYP1A2 . Its bioavailability is approximately 59%, and it has a median elimination half-life of 36.2 hours . Erlotinib is excreted mainly as metabolites, with over 90% eliminated via feces and 9% via urine .

Result of Action

The inhibition of EGFR by N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide results in the suppression of tumor cell growth and the induction of apoptosis . This can lead to a reduction in tumor size and potentially improved survival outcomes in patients with cancers that overexpress or harbor mutations in EGFR .

Action Environment

The action of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide can be influenced by various environmental factors. For instance, the presence of certain drugs that induce CYP3A4 could potentially decrease its bioavailability, thereby reducing its efficacy . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-ethynylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c1-2-11-5-3-8-14(9-11)20-15(21)12-6-4-7-13(10-12)16(17,18)19/h1,3-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCZFKBAGCBRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071941.png)

![5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3071954.png)

![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)

![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)